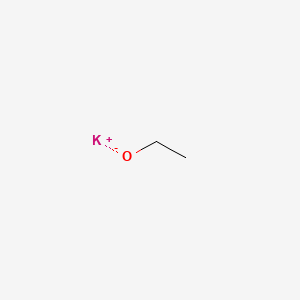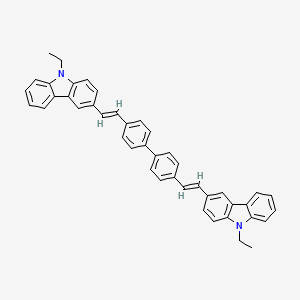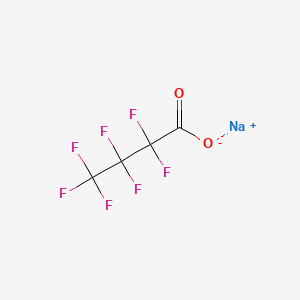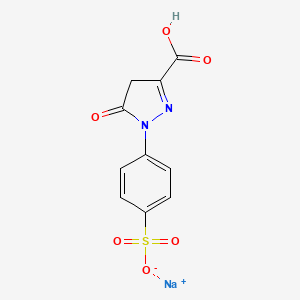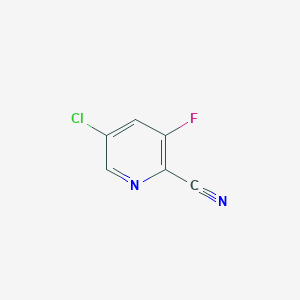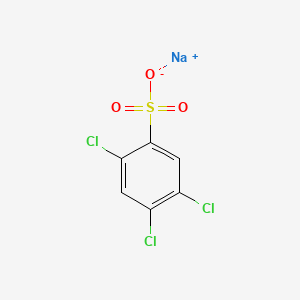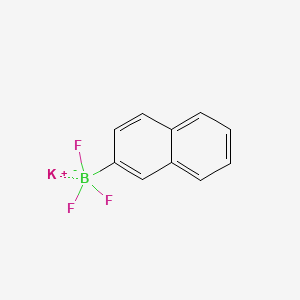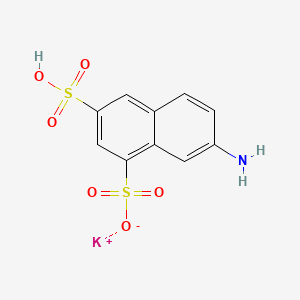
Nicotinate de sodium
Vue d'ensemble
Description
Sodium nicotinate, also known as nicotinic acid sodium salt, is an organic compound that has been used for a variety of purposes, including in scientific research, as a food additive, and as a drug. It is a white, odorless, crystalline powder that is soluble in water, alcohol, and other organic solvents. Sodium nicotinate is derived from nicotinic acid, a naturally occurring form of vitamin B3, and is most commonly used in the form of its sodium salt.
Applications De Recherche Scientifique
Biosynthèse du nicotinamide mononucléotide (NMN)
Le nicotinate de sodium joue un rôle crucial dans la biosynthèse du NMN, un précurseur essentiel du nicotinamide adénine dinucléotide (NAD+), qui est essentiel au métabolisme cellulaire et à la production d'énergie. Les voies de biosynthèse du NMN à partir du nicotinate présentent un intérêt considérable en raison de leurs conditions de réaction non toxiques et de leurs rendements plus élevés par rapport à la synthèse chimique .
Applications cosméceutiques
Dans l'industrie cosméceutique, le this compound est utilisé pour ses bienfaits pour la peau. Il contribue à contrôler le vieillissement et la pigmentation de la peau en reconstituant le pool cellulaire de NAD+, en atténuant le stress oxydatif, en améliorant la barrière cutanée et en inhibant le processus de pigmentation .
Fabrication de semi-conducteurs
Les complexes de this compound sont utilisés dans la fabrication de semi-conducteurs. Ils servent de couches interfaciales dans la production de photodiodes à base de semi-conducteurs, qui sont des composants essentiels des appareils électroniques .
Santé cardiovasculaire
Le this compound est impliqué dans la recherche sur la santé cardiovasculaire en raison de son effet sur les profils lipidiques. Il est considéré pour la thérapie visant à modifier les taux élevés de LDL-C (lipoprotéines de basse densité) ainsi que les taux bas de HDL-C (lipoprotéines de haute densité), les taux élevés de lipoprotéine a et l'hypertriglycéridémie .
Recherche sur les antioxydants
La recherche sur les antioxydants a mis en évidence le rôle du this compound dans l'amélioration de la capacité antioxydante des cellules, ce qui devrait contribuer à maintenir l'homéostasie cutanée et potentiellement d'autres environnements cellulaires .
Utilisations thérapeutiques contre les infections
Les dérivés du this compound sont étudiés pour leurs utilisations thérapeutiques contre divers agents pathogènes, y compris le SRAS-CoV-2. L'accent est mis sur la biodisponibilité et la sécurité du composé dans le contexte d'une traduction rapide vers des traitements thérapeutiques .
Mécanisme D'action
Target of Action
Sodium nicotinate, also known as nicotinic acid or niacin, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in transmitting signals in the nervous system .
Mode of Action
Sodium nicotinate interacts with its targets, the nAChRs, by acting as an agonist . Upon binding, it causes the ion channel to open, allowing the influx of multiple cations including sodium, calcium, and potassium . This leads to depolarization of the cell, which activates voltage-gated calcium channels .
Biochemical Pathways
Sodium nicotinate affects various biochemical pathways. It is involved in the nicotine biosynthesis pathway , where it contributes to the formation of the pyridine ring of nicotine . Sodium nicotinate also plays a role in the nicotinate degradation pathway , where it is broken down into various metabolites .
Pharmacokinetics
The pharmacokinetics of Sodium nicotinate involves its absorption, distribution, metabolism, and excretion (ADME). At low concentrations, the absorption of Sodium nicotinate is mediated by sodium ion-dependent facilitated diffusion . At higher concentrations, passive diffusion predominates .
Result of Action
The molecular and cellular effects of Sodium nicotinate’s action are diverse. It has been found to have both anti-inflammatory and pro-inflammatory effects . Sodium nicotinate can also influence lipid levels, reducing low-density lipoprotein cholesterol (LDL-C) and increasing high-density lipoprotein cholesterol (HDL-C) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium nicotinate. For instance, environmental stresses such as high temperature, flooding, and salt stress can affect nicotine accumulation in tobacco, which is related to Sodium nicotinate . Socio-environmental factors can also influence smoking susceptibility, which is relevant considering Sodium nicotinate’s role in nicotine biosynthesis .
Analyse Biochimique
Biochemical Properties
Sodium nicotinate is involved in several biochemical reactions, primarily due to its role as a precursor to nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These coenzymes are essential for redox reactions in the cell. Sodium nicotinate interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are crucial for the biosynthesis of NAD+ . The interaction with these enzymes facilitates the conversion of sodium nicotinate to NAD+, thereby influencing various metabolic pathways.
Cellular Effects
Sodium nicotinate has profound effects on cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. Sodium nicotinate enhances the production of NAD+, which is a critical cofactor in cellular respiration and energy production . It also affects the activity of sirtuins, a family of NAD±dependent deacetylases, which play a role in regulating gene expression and cellular stress responses . Additionally, sodium nicotinate has been shown to modulate inflammatory responses and improve lipid metabolism, thereby impacting overall cellular function .
Molecular Mechanism
At the molecular level, sodium nicotinate exerts its effects through several mechanisms. It binds to and activates G-protein-coupled receptors (GPCRs), specifically the hydroxycarboxylic acid receptor 2 (HCA2), which leads to the inhibition of lipolysis in adipose tissue . Sodium nicotinate also influences the activity of enzymes involved in NAD+ biosynthesis, such as NAMPT and NMNAT . These interactions result in increased levels of NAD+, which in turn activates sirtuins and other NAD±dependent enzymes, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium nicotinate can vary over time. Studies have shown that sodium nicotinate is relatively stable under physiological conditions, but its stability can be affected by factors such as temperature and pH . Over time, sodium nicotinate can degrade into nicotinic acid and other metabolites, which may influence its efficacy and potency . Long-term studies have indicated that sodium nicotinate can have sustained effects on cellular function, particularly in terms of enhancing NAD+ levels and improving metabolic health .
Dosage Effects in Animal Models
The effects of sodium nicotinate vary with different dosages in animal models. At low to moderate doses, sodium nicotinate has been shown to improve lipid metabolism, reduce inflammation, and enhance overall metabolic health . At high doses, sodium nicotinate can cause adverse effects such as flushing, gastrointestinal discomfort, and hepatotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
Sodium nicotinate is involved in several metabolic pathways, including the NAD+ biosynthesis pathway. It is converted to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinate phosphoribosyltransferase (NAPRT), and subsequently to nicotinamide mononucleotide (NMN) by NMNAT . These intermediates are then used to synthesize NAD+, which is essential for various metabolic processes . Sodium nicotinate also influences the levels of other metabolites, such as nicotinamide and nicotinic acid, which play roles in cellular metabolism and energy production .
Transport and Distribution
Sodium nicotinate is transported and distributed within cells and tissues through specific transporters and binding proteins. It is taken up by cells via the sodium-dependent multivitamin transporter (SMVT), which facilitates its entry into the cytoplasm . Once inside the cell, sodium nicotinate can be distributed to various organelles, including the mitochondria, where it participates in NAD+ biosynthesis . The distribution of sodium nicotinate within tissues is influenced by factors such as blood flow and tissue-specific expression of transporters .
Subcellular Localization
The subcellular localization of sodium nicotinate is crucial for its activity and function. Sodium nicotinate is primarily localized in the cytoplasm and mitochondria, where it is involved in NAD+ biosynthesis and energy production . It can also be found in the nucleus, where it influences gene expression by modulating the activity of sirtuins and other NAD±dependent enzymes . The localization of sodium nicotinate is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Propriétés
IUPAC Name |
sodium;pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2.Na/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLRWGSAMLBHBV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59-67-6 (Parent) | |
| Record name | Niacin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4044955 | |
| Record name | Sodium nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54-86-4 | |
| Record name | Niacin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxylic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.196 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIACIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZX78B4Q2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



